3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide
Overview
Description
3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide: is a chemical compound with the molecular formula C10H9ClN2OS . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide typically involves the reaction of 3-chloro-6-methylbenzothiophene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzothiophene ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications. It is a candidate for drug development due to its ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Chloro-6-methyl-1-benzothiophene-2-carboxylic acid
- 3-Chloro-6-methyl-1-benzothiophene-2-carboxamide
- 3-Chloro-6-methyl-1-benzothiophene-2-carboxaldehyde
Comparison: 3-Chloro-6-methyl-1-benzothiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-5-2-3-6-7(4-5)15-9(8(6)11)10(14)13-12/h2-4H,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHMCPQAYIDWES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373994 | |
Record name | 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355815-78-0 | |
Record name | 3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 355815-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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